molecular formula C5H9BrClN B1382886 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride CAS No. 1803581-46-5

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

Cat. No.: B1382886
CAS No.: 1803581-46-5
M. Wt: 198.49 g/mol
InChI Key: YXGOREDHMPAAQD-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is a chemical compound with the molecular formula C5H9BrClN. It is an off-white solid with a molecular weight of 198.49 g/mol

Scientific Research Applications

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride typically involves the bromination of 1,2,3,6-tetrahydropyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Chloro-1,2,3,6-tetrahydro-pyridine hydrochloride
  • 5-Fluoro-1,2,3,6-tetrahydro-pyridine hydrochloride
  • 5-Iodo-1,2,3,6-tetrahydro-pyridine hydrochloride

Comparison: 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

5-bromo-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGOREDHMPAAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
Reactant of Route 2
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
Reactant of Route 3
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
Reactant of Route 4
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
Reactant of Route 5
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
Reactant of Route 6
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

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